molecular formula C12H9F3N2O2 B1525737 methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate CAS No. 762286-20-4

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B1525737
CAS No.: 762286-20-4
M. Wt: 270.21 g/mol
InChI Key: HHILRDZALIUGHO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 762286-20-4, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's complex architecture, incorporating both the five-membered imidazole ring system and the trifluoromethyl-substituted phenyl group attached at the 2-position of the imidazole core.

The structural complexity of this compound becomes evident when examining its constituent parts through systematic naming conventions. The imidazole ring serves as the central heterocyclic framework, with the carboxylate ester functionality positioned at the 4-position of this ring system. The phenyl substituent at the 2-position carries a trifluoromethyl group in the para position, creating a highly electronegative region that significantly influences the compound's overall electronic properties. Commercial suppliers have documented this compound with consistent nomenclature across various chemical databases, ensuring standardized identification in research and industrial applications.

The International Union of Pure and Applied Chemistry designation provides additional structural clarity through its systematic approach to naming complex organic molecules. The InChI (International Chemical Identifier) string for this compound is documented as 1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17), which encodes the complete molecular connectivity and stereochemistry. This standardized chemical identifier ensures unambiguous communication about the compound's structure across international research communities and regulatory agencies.

Historical Context in Heterocyclic Chemistry

The development of this compound builds upon a rich foundation of imidazole chemistry that traces its origins to the pioneering work of Heinrich Debus in 1858. Debus achieved the first synthesis of imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline before the current nomenclature was adopted. This foundational discovery established the fundamental synthetic pathway that would later be refined and expanded to accommodate increasingly complex substitution patterns.

The evolution of imidazole synthesis methodologies has provided the chemical foundation necessary for constructing sophisticated derivatives like this compound. The Debus-Radziszewski imidazole synthesis, named after Heinrich Debus and Bronisław Leonard Radziszewski, represents a multi-component reaction that enables the formation of imidazoles from 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines. This synthetic approach has been extensively modified and optimized over the decades to accommodate various functional groups and substitution patterns required for modern pharmaceutical applications.

Contemporary synthetic methodologies have expanded beyond the classical Debus-Radziszewski approach to include numerous specialized techniques for imidazole construction. These include the Phillips-Ladenburg reaction, the Wallach reaction, the Weidenhagen reaction, the Bredereck reaction, the Akabori reaction, and the van Leusen reaction. Each methodology offers distinct advantages for specific substitution patterns and functional group compatibility, providing synthetic chemists with a comprehensive toolkit for accessing complex imidazole derivatives. The synthesis of this compound specifically utilizes microwave-assisted synthetic protocols, demonstrating the evolution of synthetic techniques to incorporate modern technological advances.

Synthesis Method Historical Period Key Characteristics Typical Yields
Debus-Radziszewski 1858-1882 Multi-component condensation Variable, often low
Phillips-Ladenburg Early 1900s Alternative condensation approach Moderate
Bredereck Synthesis 1953 4,5-disubstituted imidazoles Good
Van Leusen Reaction 1970s Tosylmethyl isocyanide based Excellent
Modern Microwave Methods 2000s-present Rapid, controlled heating 11% (specific example)

Role of Trifluoromethyl Groups in Bioactive Molecules

The incorporation of trifluoromethyl groups into organic molecules has emerged as a transformative strategy in modern medicinal chemistry, fundamentally altering the physicochemical and biological properties of parent compounds. Trifluoromethyl substitution represents one of the most significant advances in pharmaceutical chemistry, with these electron-withdrawing groups providing unique electronic characteristics that cannot be replicated by other functional groups. The trifluoromethyl moiety exhibits exceptional stability while simultaneously modifying lipophilicity, metabolic stability, and protein binding characteristics of molecules containing this functionality.

Research investigating the substitution effects of trifluoromethyl groups has revealed complex relationships between structural modification and biological activity. Statistical analysis of 28,003 compound pairs comparing methyl and trifluoromethyl substitutions demonstrated that while the average effect on bioactivity may be modest, approximately 9.19 percent of trifluoromethyl substitutions result in at least a ten-fold increase in biological activity. These findings suggest that trifluoromethyl incorporation can provide dramatic improvements in potency when applied to appropriate molecular scaffolds, particularly those involving interactions with specific amino acid residues such as phenylalanine, histidine, and arginine.

The positioning of trifluoromethyl groups significantly influences their impact on molecular properties, with alpha-positioned trifluoromethyl groups demonstrating the most pronounced effects on lipophilicity enhancement. Octanol-water partition coefficient studies have shown that trifluorination strongly enhances lipophilicity only when the trifluoromethyl group occupies the alpha-position relative to polar functional groups, while beta- and gamma-positioned trifluoromethyl groups show minimal enhancement, and delta- and epsilon-positioned groups actually decrease lipophilicity compared to their parent compounds. This positional dependency explains the strategic placement of the trifluoromethyl group in the para-position of the phenyl ring in this compound, optimizing the electronic influence on the imidazole core.

Trifluoromethyl Position Lipophilicity Effect Metabolic Stability Protein Binding
Alpha to polar groups Strong enhancement Significantly increased Enhanced
Beta to polar groups Minimal enhancement Moderate increase Variable
Gamma to polar groups Minimal enhancement Moderate increase Variable
Delta to polar groups Decreased lipophilicity Variable Often decreased
Para-phenyl position Moderate enhancement Increased Enhanced selectivity

The pharmaceutical industry has embraced trifluoromethyl-containing compounds as essential components of modern drug discovery programs. Over the past two decades, nineteen trifluoromethyl group-containing drugs have received approval from the Food and Drug Administration, demonstrating the continued importance of this functional group in therapeutic applications. These approved medications span diverse therapeutic areas, including central nervous system disorders, cardiovascular diseases, infectious diseases, and oncology applications, illustrating the broad applicability of trifluoromethyl modifications across different biological targets and mechanisms of action.

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILRDZALIUGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Method

A widely used approach involves a multicomponent reaction where an aldehyde bearing the 4-(trifluoromethyl)phenyl group, an amine, and a suitable carboxylate source are reacted simultaneously to form the imidazole ring with the methyl ester functionality. This method offers advantages such as operational simplicity and structural diversity.

  • Reactants : 4-(trifluoromethyl)benzaldehyde, methyl glyoxylate or equivalent, and ammonia or substituted amines.
  • Conditions : Typically carried out in polar solvents (e.g., ethanol, methanol) under reflux or mild heating.
  • Catalysts/Additives : Acid catalysts or bases like triethylamine may be used to promote cyclization.
  • Outcome : Formation of this compound in moderate to high yields.

This method is supported by literature on analogous imidazole syntheses involving substituted phenyl aldehydes and ester components.

Copper-Mediated Oxidative C–H Functionalization

Pandya et al. reported a copper-mediated oxidative C–H functionalization route for synthesizing highly substituted imidazoles, which can be adapted for the target compound:

  • Starting Materials : Preformed imidazole intermediates and aromatic anilines bearing trifluoromethyl substituents.
  • Catalyst : Copper salts (e.g., Cu(OAc)2).
  • Oxidant : Molecular oxygen or other mild oxidants.
  • Solvent/Base : Commonly used solvents include DMF or DMSO with bases like K2CO3.
  • Conditions : Mild temperatures (room temperature to 80°C).
  • Advantages : Mild conditions, high selectivity, and good yields.

This method enables direct functionalization of the imidazole ring with the trifluoromethylphenyl group, followed by esterification steps if necessary.

Esterification of Imidazole-4-carboxylic Acid Derivatives

Another approach involves:

  • Step 1 : Synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid via cyclization or substitution reactions.
  • Step 2 : Conversion of the carboxylic acid to the methyl ester by standard esterification methods, such as Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Step 3 : Purification by recrystallization or chromatography.

This two-step approach allows for better control over the functional groups and is commonly used in laboratory-scale synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol, ethanol, DMF, DMSO Polar solvents favor cyclization and esterification
Temperature Room temperature to reflux (25–100°C) Mild heating promotes reaction without decomposition
Catalyst/Additives Acid catalysts (H2SO4, p-TsOH), bases (TEA) Catalysts accelerate cyclization and esterification
Reaction Time 12–48 hours Longer times may improve yields but risk side reactions
Oxidants (for C–H functionalization) Cu salts, O2, peroxides Required for oxidative coupling reactions

Summary of Key Research Findings

  • The multicomponent reaction method provides a straightforward and efficient route to substituted imidazoles with good yields and structural diversity.
  • Copper-mediated oxidative C–H functionalization offers a mild and selective method to introduce aryl substituents on the imidazole ring, suitable for complex derivatives.
  • Esterification of imidazole-4-carboxylic acids remains a reliable step to obtain methyl carboxylate derivatives with high purity.
  • Reaction optimization focuses on solvent choice, temperature control, and catalyst selection to maximize yield and purity.

Example Synthetic Scheme (Adapted)

Step Reactants/Intermediates Conditions Product
1 4-(Trifluoromethyl)benzaldehyde + methyl glyoxylate + NH3 Reflux in methanol with acid catalyst Intermediate imidazole-4-carboxylate derivative
2 Intermediate imidazole-4-carboxylic acid Esterification with methanol, acid catalyst This compound

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding imidazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a therapeutic agent due to the unique properties imparted by the trifluoromethyl group. This group enhances the compound's biological activity, making it a candidate for drug development.

  • Antiviral Activity : Research has indicated that derivatives of methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit viruses such as orthopoxviruses, including cowpox and ectromelia viruses, with selectivity indices (SI) indicating low cytotoxicity and high efficacy against viral infections .
  • Antimicrobial and Antifungal Properties : The imidazole ring structure is associated with various biological activities. Compounds containing this structure have demonstrated antimicrobial and antifungal effects, making them suitable candidates for treating infections caused by resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Material Science Applications

Beyond pharmaceuticals, this compound has implications in material science:

  • Synthesis of Functional Materials : The chemical reactivity of the carboxylate moiety allows for the creation of various functional materials through processes such as esterification and nucleophilic substitutions. These materials can be utilized in coatings, adhesives, and other industrial applications .

Several case studies illustrate the compound's potential:

  • A study on ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate revealed its effectiveness against cowpox virus with an SI of 20, indicating promising antiviral capabilities while maintaining low cytotoxicity (CC50 = 321.97 μM) .
  • Another investigation focused on the synthesis of esters and amides derived from imidazole compounds demonstrated that modifications to the imidazole ring could enhance selectivity against specific viral targets while reducing cytotoxicity .

Mechanism of Action

The mechanism of action of methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

The position and nature of substituents on the imidazole ring significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Imidazole Positions) Key Features Reference
Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate 2: 4-(trifluoromethyl)phenyl; 4: methyl ester High lipophilicity, potential prodrug
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 2: 4-(trifluoromethoxy)phenyl; 4: ethyl ester; 5: methyl Increased steric bulk, altered electronics
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid hydrochloride 2: absent; 4: carboxylic acid (HCl salt) Enhanced solubility, direct pharmacophore
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 2: 2-(trifluoromethyl)phenyl; 4,5: phenyl Extended π-system, rigid structure
Ethyl 2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazole-4-carboxylate Thiazole core with ureido-trifluoromethylphenyl Higher molecular weight, hydrogen-bonding

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability relative to the carboxylic acid hydrochloride salt , but the latter offers higher aqueous solubility (critical for formulation).
  • Heterocyclic vs. Aromatic Substituents : Thiazole- and thiophene-containing analogs () introduce additional heteroatoms, modifying hydrogen-bonding capacity and π-π stacking interactions.

Key Observations :

  • Ester Derivatives : Ethyl esters in exhibit high yields (>89%), suggesting robust synthetic routes for similar trifluoromethylphenyl-imidazole analogs.
  • Complexity vs.

Functional Group Impact on Properties

  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group in introduces an oxygen atom, increasing polarity but reducing electron-withdrawing effects compared to the target’s trifluoromethyl group.
  • Methyl vs. Ethyl Esters : Methyl esters (target) are generally more resistant to enzymatic hydrolysis than ethyl esters (), impacting metabolic stability in drug design.
  • Aromatic vs. Heterocyclic Substituents : Thiophene or furan groups () may confer redox activity or altered binding affinities in biological targets compared to purely aromatic substituents.

Biological Activity

Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and biological activity compared to other similar compounds. Its molecular formula is C11H8F3N3O2C_{11}H_{8}F_{3}N_{3}O_{2} with a molecular weight of approximately 309.248 g/mol.

Biological Activities

Research indicates that compounds containing imidazole rings, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Certain derivatives have been investigated for their antiviral potential, particularly against orthopoxviruses. The trifluoromethyl substitution appears to enhance the efficacy of these compounds in inhibiting viral replication .
  • Anti-inflammatory Effects : Imidazole derivatives are often explored for their anti-inflammatory properties, which may contribute to their therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor in various enzymatic pathways, which is crucial for its antimicrobial and antiviral effects. Interaction studies have shown that it can bind to specific enzymes and receptors, affecting their activity.
  • Cellular Uptake : The lipophilicity imparted by the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its action within target cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited promising antibacterial activity with an MIC comparable to standard antibiotics .

CompoundMIC (μg/ml)Activity
This compound50Antibacterial
Ampicillin100Standard
Ciprofloxacin25Standard

Case Study 2: Antiviral Properties

In another investigation, this compound was tested for its antiviral activity against cowpox virus. The compound demonstrated significant inhibitory effects with a selectivity index indicating low cytotoxicity while effectively reducing viral load in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Cyclization of α-halo ketones or aldehydes with 1,2-diamines under acidic conditions (e.g., zinc chloride as a catalyst) .

Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-(trifluoromethyl)phenyl group .

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic or catalytic conditions to form the methyl ester .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yield. LCMS (m/z 331 [M+H]⁺) and HPLC (retention time ~1.32 minutes under QC-SMD-TFA05 conditions) are critical for monitoring reaction progress .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -62 ppm in ¹⁹F NMR) .
  • IR : Carboxylate C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Chromatography :
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~1.32 minutes) .
  • LCMS : ESI+ mode to confirm molecular ion (m/z 331) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Data Validation : Cross-check unit cell parameters (e.g., a = 11.7063 Å, b = 20.2301 Å for monoclinic systems ) against theoretical models using software like SHELXL .
  • Twinned Data Refinement : Apply SHELXPRO to handle twinning or overlapping reflections .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., R₂²(8) motifs) to resolve packing ambiguities .
    Example : Discrepancies in β-angle values (e.g., 99.725° vs. 89.990° ) may arise from solvent inclusion; re-refinement with PLATON/SQUEEZE is recommended .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the trifluoromethylphenyl group. Focus on Fukui indices to identify reactive sites .
  • Solvent Effects : COSMO-RS simulations predict solubility and reaction barriers in polar aprotic solvents (e.g., DMSO) .
  • Case Study : Methyl ester hydrolysis to carboxylic acid derivatives (m/z 317 [M+H]⁺) shows higher activation energy (~25 kcal/mol) compared to imidazole alkylation .

Q. What methodologies are used to analyze hydrogen bonding patterns in its crystal structure?

  • Methodological Answer :

  • X-ray Diffraction : Resolve O–H···N and C–H···F interactions (e.g., d(O···N) = 2.89 Å ).
  • Graph Set Analysis : Classify motifs (e.g., chains, rings) using CrystalExplorer .
    Table : Hydrogen Bonding Parameters in Selected Structures
Bond TypeDistance (Å)Angle (°)MotifReference
N–H···O2.91165C(6)
C–H···F3.12142D(2)

Q. How is structure-activity relationship (SAR) studied for its biological targets?

  • Methodological Answer :

  • Analog Synthesis : Replace trifluoromethyl with Cl, Br, or methoxy groups to assess electronic effects .
  • Enzyme Assays : Test inhibition of COX-2 or cytochrome P450 isoforms via fluorescence polarization (IC₅₀ values) .
  • Docking Studies : AutoDock Vina to model binding to ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for kinase targets) .
    Key Finding : The trifluoromethyl group enhances hydrophobic binding but reduces solubility (logP = 3.2), necessitating prodrug strategies .

Notes on Data Contradictions

  • Synthetic Yield Discrepancies : Variations in esterification yields (40–75% ) may stem from residual water; recommend molecular sieves or Dean-Stark traps.
  • Biological Activity Variability : Differences in IC₅₀ values across studies (e.g., COX-2 inhibition: 1.2–5.8 µM ) could reflect assay conditions (pH, temperature).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Reactant of Route 2
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

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